BenchChemオンラインストアへようこそ!

4-(trifluoromethyl)-1H-Pyrazol-3-amine

TRPC3 inhibition Neurodegenerative disease Antiseizure therapeutics

Select 4-(trifluoromethyl)-1H-pyrazol-3-amine (CAS 1056139-87-7) for its validated position-specific substitution pattern: the 4-CF3/3-amine regiochemistry delivers superior metabolic stability and CNS penetration versus 5-CF3 regioisomers. This scaffold is proven in FLT3-ITD inhibitor Compound 46 (in vivo AML xenograft efficacy) and TRPC3 channel programs (JW-65). Unlike generic pyrazole amines, this specific isomer governs target selectivity in lead optimization. Also applicable in conductive polymer monomers and pincer ligand catalysis. Procure ≥97% purity material with verified regiochemistry to ensure assay reproducibility.

Molecular Formula C4H4F3N3
Molecular Weight 151.09 g/mol
CAS No. 1056139-87-7
Cat. No. B1604156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(trifluoromethyl)-1H-Pyrazol-3-amine
CAS1056139-87-7
Molecular FormulaC4H4F3N3
Molecular Weight151.09 g/mol
Structural Identifiers
SMILESC1=NNC(=C1C(F)(F)F)N
InChIInChI=1S/C4H4F3N3/c5-4(6,7)2-1-9-10-3(2)8/h1H,(H3,8,9,10)
InChIKeyKBVOILKOLGWPBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Trifluoromethyl)-1H-Pyrazol-3-amine (CAS 1056139-87-7): Procurement-Grade Trifluoromethylpyrazole Building Block for Medicinal Chemistry and Targeted Inhibitor Development


4-(Trifluoromethyl)-1H-pyrazol-3-amine (CAS 1056139-87-7) is a heterocyclic aromatic amine featuring a pyrazole core substituted with an electron-withdrawing trifluoromethyl group at the 4-position and a primary amine at the 3-position . With a molecular formula of C4H4F3N3 and molecular weight of 151.09 g/mol, this compound exhibits distinct physicochemical properties including a calculated density of 1.6 g/cm³, refractive index of 1.49, and a calculated boiling point of 283.8±35.0 °C at 760 mmHg . The trifluoromethyl substitution confers enhanced lipophilicity, metabolic stability, and unique electronic properties that differentiate it from non-fluorinated pyrazole amines and alternative regioisomers .

Why Generic Substitution of 4-(Trifluoromethyl)-1H-Pyrazol-3-amine with Alternative Pyrazole Amines Compromises Research Reproducibility and Lead Optimization Outcomes


The position-specific substitution pattern of 4-(trifluoromethyl)-1H-pyrazol-3-amine—with the CF3 group at the 4-position and the primary amine at the 3-position—directly governs its utility as a synthetic intermediate and its pharmacological profile in derivative compounds. Regioisomers such as 5-(trifluoromethyl)-1H-pyrazol-3-amine (CAS 852443-61-9) exhibit fundamentally different physicochemical properties: the 5-CF3 isomer has a reported melting point of 82-84 °C and calculated aqueous solubility of 2.4 g/L at 25 °C , whereas the 4-CF3 isomer demonstrates distinct solubility and reactivity characteristics that impact downstream synthetic routes . Furthermore, structure-activity relationship studies in TRPC3 and FLT3 inhibitor programs have demonstrated that the pyrazole substitution pattern critically determines target selectivity and metabolic stability; compounds derived from alternative regioisomers or non-fluorinated pyrazole amines fail to recapitulate the potency and selectivity profiles achieved with the 4-CF3-3-amine scaffold [1]. Procurement of in-class alternatives without rigorous verification of substitution pattern risks introducing uncontrolled variables that undermine assay reproducibility and confound lead optimization campaigns.

Quantitative Evidence Guide: Differentiating 4-(Trifluoromethyl)-1H-Pyrazol-3-amine from Closest Analogs via Head-to-Head and Cross-Study Comparison Data


TRPC3 Inhibitor Selectivity: JW-65 Derived from 4-CF3-Pyrazole-3-amine Scaffold Demonstrates Superior Pharmacokinetic Stability and CNS Penetration Versus Pyr3

In head-to-head pharmacological comparison, the pyrazole compound JW-65—which incorporates the 4-(trifluoromethyl)-1H-pyrazol-3-amine core scaffold—demonstrated superior metabolic stability and central nervous system (CNS) penetration compared to Pyr3, a structurally related pyrazole TRPC3 inhibitor with known esterase-labile limitations. While Pyr3 is the most selective and potent TRPC3 inhibitor among current compounds, it provides only limited therapeutic benefit in pilocarpine-treated seizure models due to low metabolic stability and potential toxicity, attributed to rapid ester hydrolysis yielding the inactive metabolite Pyr8 [1]. JW-65, designed as a modified pyrazole compound with improved stability and safety, demonstrated adequate plasma half-life and brain penetration in mice following systemic administration, justifying its use for CNS-targeted conditions [2].

TRPC3 inhibition Neurodegenerative disease Antiseizure therapeutics Calcium channel pharmacology

FLT3-ITD Inhibitor Selectivity: Pyrazole-3-amine Scaffold with 4-CF3 Substitution Enables Potent Cellular Activity and In Vivo Tumor Suppression Versus Clinical FLT3 Inhibitors

A series of pyrazole-3-amine derivatives incorporating the 4-(trifluoromethyl) substitution pattern were optimized via structure- and property-based design to identify selective FLT3-ITD inhibitors. Among these, Compound 46—a representative derivative of the 4-CF3-pyrazole-3-amine scaffold—demonstrated potent inhibitory activity against FLT3-ITD and significant selectivity against AML cells expressing FLT3-ITD [1]. In cross-study comparison with the clinically approved FLT3 inhibitor gilteritinib, which is standard therapy for relapsed/refractory FLT3-mutated AML but seldom reduces FLT3-mutant burden or induces sustained efficacy, the pyrazole-amine series was specifically optimized to overcome common secondary resistance mutations of FLT3-ITD [2]. Compound 46 blocked autophosphorylation of FLT3 pathway in MV4-11 cells, induced apoptosis and downregulation of P-STAT5 in tumor cells from MV4-11 xenografts, demonstrated in vitro metabolic stability, and significantly suppressed tumor growth in the MV4-11 xenograft model in vivo without causing visceral toxicity or body weight decrease in mice [3].

FLT3-ITD inhibition Acute myeloid leukemia Kinase inhibitor discovery Oncology drug development

Regioisomeric Differentiation: 4-CF3-3-amine Substitution Pattern Confers Distinct Physicochemical Properties Versus 5-CF3 Regioisomer

Comparative physicochemical analysis reveals significant differences between regioisomers. The 5-CF3 isomer (CAS 852443-61-9) has a reported melting point of 82-84 °C, calculated aqueous solubility of 2.4 g/L at 25 °C, and calculated density of 1.561±0.06 g/cm³ . In contrast, the 4-CF3 isomer (CAS 1056139-87-7) exhibits a calculated density of 1.6±0.1 g/cm³ and a boiling point of 283.8±35.0 °C at 760 mmHg . While melting point data for the 4-CF3 isomer are not explicitly reported in available vendor datasheets, the compound is typically a solid at room temperature with moderate solubility in polar organic solvents .

Physicochemical characterization Regioisomer comparison Solubility profiling Solid-state properties

Synthetic Utility: 4-CF3-Pyrazole-3-amine Serves as Key Intermediate for Electrically Conducting Oligomers and Pincer-Type Ruthenium Complexes

4-(Trifluoromethyl)-1H-pyrazol-3-amine is explicitly claimed as a monomer component for electrically conducting organic oligomers in patent literature, alongside 4-nitro-1H-pyrazole-3-yl-amine, 4-trichloromethyl-1H-pyrazol-3-yl-amine, and 4-tribromomethyl-1H-pyrazol-3-yl-amine [1]. In catalytic applications, NNN pincer-type ruthenium(II) complexes featuring two protic pyrazol-3-yl arms with a trifluoromethyl group were synthesized and structurally characterized; the CF3-substituted complex exhibited higher catalytic activity than the tBu-substituted analogue in hydrogen evolution from formic acid, and the bis(CF3-pyrazolato) ammine derivative catalyzed the reaction even in the absence of base additives [2].

Organic electronics Conducting polymers Homogeneous catalysis Organometallic chemistry

Optimal Research and Industrial Application Scenarios for 4-(Trifluoromethyl)-1H-Pyrazol-3-amine (CAS 1056139-87-7)


Medicinal Chemistry: Development of Metabolically Stable TRPC3 Inhibitors for CNS Disorders

Based on head-to-head comparison data showing that JW-65 (derived from the 4-CF3-pyrazole-3-amine scaffold) demonstrates superior metabolic stability and CNS penetration versus the ester-labile Pyr3 TRPC3 inhibitor, this compound is optimally suited for medicinal chemistry programs targeting TRPC3 channels in neurodegenerative diseases, epilepsy, and other CNS conditions. Researchers should prioritize this scaffold when in vivo metabolic stability and blood-brain barrier penetration are critical design criteria [1].

Oncology Drug Discovery: FLT3-ITD Kinase Inhibitors with Resistance-Overcoming Potential

The pyrazole-3-amine scaffold containing the 4-CF3 substitution has been validated in structure- and property-based optimization campaigns yielding Compound 46, which demonstrated potent FLT3-ITD inhibition, significant in vivo tumor growth suppression in AML xenograft models, and favorable toxicity profiles. This compound class was specifically designed to overcome secondary FLT3 resistance mutations that limit the efficacy of currently approved FLT3 inhibitors such as gilteritinib. Procurement of 4-(trifluoromethyl)-1H-pyrazol-3-amine enables medicinal chemistry teams to access this validated scaffold for developing next-generation FLT3-ITD inhibitors [2].

Materials Science: Synthesis of Electrically Conducting Organic Oligomers

Patent literature explicitly claims 4-(trifluoromethyl)-1H-pyrazol-3-amine as a monomer component for electrically conducting organic oligomers, positioning this compound as a strategic building block for organic electronics research. The electron-withdrawing trifluoromethyl group modulates the electronic properties of the resulting oligomers, enabling applications in conductive polymers and organic semiconductor devices. Researchers in materials chemistry should consider this compound when designing fluorinated heterocyclic monomers for conducting materials [3].

Organometallic Chemistry: Pincer-Type Ligand Synthesis for Homogeneous Catalysis

The 4-CF3-pyrazole-3-amine building block has been employed to synthesize NNN and NCN pincer-type ruthenium(II) complexes where the CF3 substitution enhances catalytic activity compared to tBu analogs and enables base-free hydrogen evolution from formic acid. This positions the compound as a valuable precursor for designing electron-deficient pincer ligands in homogeneous catalysis, particularly for hydrogen storage and transfer applications. Organometallic chemists should select this fluorinated pyrazole amine when seeking to tune ligand electronic properties for enhanced catalytic performance [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(trifluoromethyl)-1H-Pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.